4-Hydroxy-6-nitrocoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

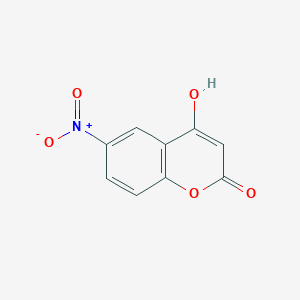

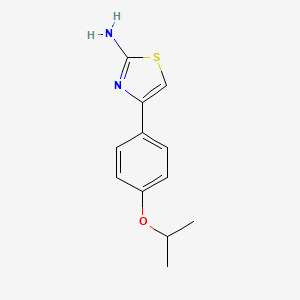

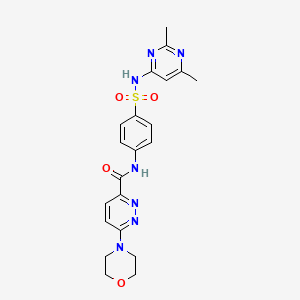

4-Hydroxy-6-nitrocoumarin is a compound with the molecular formula C9H5NO5 . It is also known by other names such as 4-hydroxy-6-nitrochromen-2-one and 4-hydroxy-6-nitro-2H-chromen-2-one .

Synthesis Analysis

New coumarin derivatives, including 4-Hydroxy-6-nitrocoumarin, can be chemically synthesized from 4-hydroxycoumarin . The structures of these synthesized compounds are confirmed by nuclear magnetic resonance data .Molecular Structure Analysis

The molecular weight of 4-Hydroxy-6-nitrocoumarin is 207.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 207.01677226 g/mol .Chemical Reactions Analysis

The new coumarin derivatives synthesized from 4-hydroxycoumarin were investigated for antimetastatic activity against lung carcinoma cells . Several of these compounds showed good to mild inhibitory effects on lung cancer cell motility .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 92.4 Ų . It has a heavy atom count of 15 and a complexity of 332 . The compound is canonicalized .Scientific Research Applications

Medicinal Chemistry

Coumarins, including 4-Hydroxy-6-nitrocoumarin, have been recognized for their significance as versatile natural derivatives in medicinal chemistry . Their unique chemical structure facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Antioxidant Activity

Coumarins have been found to exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Anticonvulsant Activity

Some coumarin derivatives have been reported to possess anticonvulsant activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antitumor Activity

Coumarins have shown antitumor activity . In fact, in vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells . This research offers promising avenues for designing new drugs targeting lung cancer treatment.

Anti-inflammatory Activity

Coumarins also exhibit anti-inflammatory activity . This property could be useful in the development of drugs for conditions associated with inflammation.

Antibacterial Activity

4-Hydroxycoumarin derivatives have shown antibacterial activity against Staphylococcus aureus and Salmonella typhimurium strains . This suggests potential applications in the treatment of bacterial infections.

Enzyme Inhibition

In enzyme inhibition assays, certain 4-Hydroxycoumarin derivatives showed enzyme inhibition activity . This could be useful in the development of drugs that work by inhibiting specific enzymes.

Lipophilicity

The lipophilic value of 4-Hydroxycoumarin derivatives reveals high lipophilicity compared to other coumarins . This property can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs, and hence, is an important factor in drug design.

Mechanism of Action

Future Directions

Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of 4-Hydroxy-6-nitrocoumarin in cancer treatment.

properties

IUPAC Name |

4-hydroxy-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXOVXNASJNYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)

![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)

![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)

![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)